molecular formula C17H18N2O3 B15063019 Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate

Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate

Cat. No.: B15063019
M. Wt: 298.34 g/mol
InChI Key: IFJMRTVUCVZNPH-UHFFFAOYSA-N
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Description

Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate is a spirocyclic compound featuring a pyrazino[1,2-a]indole scaffold fused with a cyclobutane ring. This compound is synthesized via multi-step protocols involving alkylation, Mitsunobu reactions, or Ugi-type annulations, as observed in related analogs .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

ethyl 1-oxospiro[2,3-dihydropyrazino[1,2-a]indole-4,1'-cyclobutane]-7-carboxylate

InChI

InChI=1S/C17H18N2O3/c1-2-22-16(21)12-5-4-11-8-14-15(20)18-10-17(6-3-7-17)19(14)13(11)9-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,18,20)

InChI Key

IFJMRTVUCVZNPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C3N2C4(CCC4)CNC3=O

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The spirocyclic structure is then formed through a series of cyclization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity .

Mechanism of Action

The mechanism of action of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Spiro[Cyclopropane-Isoquinoline] Derivatives

  • Example: Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride (MW: 267.75 g/mol) . Key Differences: Replaces pyrazinoindole with isoquinoline and cyclobutane with cyclopropane.

Spiro[Aziridine-Oxazine] Derivatives

  • Example: (S)-tert-butyl 8'-benzyl-7',9'-dioxohexahydro-1'H-spiro[azetidine-3,6'-pyrazino[2,1-c][1,4]oxazine]-1-carboxylate . Key Differences: Incorporates oxazine and azetidine rings instead of pyrazinoindole. Impact: The additional oxygen atom in oxazine may enhance hydrogen-bonding interactions but reduce lipophilicity.

Spiro[Cyclobutane-Quinazoline] Derivatives

  • Example: Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate . Key Differences: Quinazoline core replaces pyrazinoindole, altering electron distribution and bioactivity.

Table 1: Structural Comparison of Spirocyclic Analogs

Compound Core Structure Spiro Ring Key Functional Groups Molecular Weight (g/mol)
Target Compound Pyrazino[1,2-a]indole Cyclobutane 7'-COOEt, 1'-oxo ~317.3 (estimated)
Ethyl 2',3'-dihydro-1'H-spiro[...]-7'-COOEt Isoquinoline Cyclopropane 7'-COOEt, HCl salt 267.75
Spiro[azetidine-oxazine] Pyrazino[2,1-c]oxazine Azetidine 1-COOtBu, 7',9'-dioxo ~450 (estimated)

Functional Comparison with Pyrazino[1,2-a]Indole Derivatives

Methyl (S)-2-(Substituted Arylmethyl)-1-Oxo Analogs

  • Example: Methyl (S)-2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxylate . Key Differences: Lacks spirocyclobutane but includes a tetrahydropyrazinoindole core with arylalkyl substitutions. Synthesis: Alkylation at N2 with aryl-methyl halides (yield: 26–58%) .

8-Methoxypyrazino[1,2-a]Indole Derivatives

  • Example: 8-Methoxypyrazino[1,2-a]indole . Key Differences: Simpler structure without ester or spiro components. Bioactivity: Demonstrated potent antiproliferative activity against leukemia cells (IC₅₀ < 1 µM) .

Table 2: Functional Comparison of Pyrazinoindole Derivatives

Compound Substituents Core Features Bioactivity Highlights
Target Compound 7'-COOEt, spiro C4 Rigid spiro architecture Not reported in evidence
Methyl (S)-2-(4-F-Bn)-1-oxo 3-COOMe, 2-arylalkyl Flexible tetrahydropyrazinoindole Anticancer screening pending
8-Methoxypyrazino[1,2-a]indole 8-OMe Planar tricyclic core IC₅₀ < 1 µM (leukemia)

Biological Activity

Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate is a unique organic compound characterized by its spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, antitumor, and enzyme inhibition properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : Approximately 324.37 g/mol
  • Structural Features : The compound features a bicyclic framework formed by the fusion of a cyclobutane ring and a pyrazinoindole moiety, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Nucleophilic Substitution : Utilizing the carbonyl group for nucleophilic attack to form derivatives.
  • Cycloaddition Reactions : Exploiting the spirocyclic nature for unique reaction pathways.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that bisindole alkaloids can effectively inhibit cancer cell proliferation. This compound is hypothesized to interact with microtubules, similar to other known anticancer agents.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer progression. For example:

Enzyme IC50 Value Reference
Protein Tyrosine Phosphatase 1B (PTP1B)Not specified
Fatty Acid Synthase0.3 µM
Hog Liver Esterase29 ng/mL

Antimicrobial Activity

This compound may also exhibit antimicrobial properties based on structural similarities with other bioactive compounds. Studies have confirmed that cyclobutane-containing alkaloids possess antimicrobial activities against various pathogens.

Case Study 1: Anticancer Mechanisms

A study investigated the anticancer mechanisms of structurally related compounds and found that they induce apoptosis in cancer cells through microtubule disruption. The findings suggest that this compound may share similar pathways:

"Indirubin, a bis-indole alkaloid, binds to tubulin and exhibits antimitotic activity against HeLa cells" .

Case Study 2: Enzyme Interaction

In vitro assays demonstrated that bisindole alkaloids could effectively inhibit PTP1B activity. This suggests that this compound might also have potential as a therapeutic agent targeting similar pathways.

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